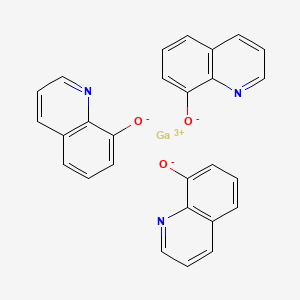
Anti-PIKFyve
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Wissenschaftliche Forschungsanwendungen
1. Genetic Mutations and Disease Associations
Anti-PIKFyve research has revealed significant genetic mutations and their associations with diseases. For instance, a study identified a novel mutation of the PIKFYVE gene in a Japanese patient with fleck corneal dystrophy (FCD), contributing to the understanding of the genetic basis of this disease (Kawasaki et al., 2012). Another study reported novel PIKFYVE gene mutations associated with FCD, shedding light on the genetic diversity and potential therapeutic targets for this condition (Gee et al., 2015).
2. Targeted Therapies in Cancer
Research into this compound's applications has also ventured into cancer therapy. Studies have demonstrated that PIK3CA mutations correlate with the response to neoadjuvant human epidermal growth factor receptor 2 (HER2)-targeted therapies in patients with breast cancer, suggesting that this compound agents could play a role in personalized cancer treatment strategies (Majewski et al., 2015). Furthermore, research has revealed the potential efficacy of dual-targeting strategies involving PI3K/AKT/mTOR and RAS/MEK/ERK pathways in advanced cancers, indicating that this compound agents could be key components in such therapeutic approaches (Shimizu et al., 2012).
3. Role in Immunotherapy and Infection Response
The influence of this compound agents on the immune system and infection response has been a subject of interest. A study highlighted that PI3K inhibitors not only show anti-tumor activity in breast cancer but may also enhance anti-tumor leukocyte activity, hinting at their potential role in immunotherapy (Lavender et al., 2016). Moreover, the risk of infections with PI3K–AKT–mTOR pathway inhibitors has been noted in patients with advanced solid tumors, signifying the importance of understanding and managing these risks in clinical settings (Rafii et al., 2015).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



